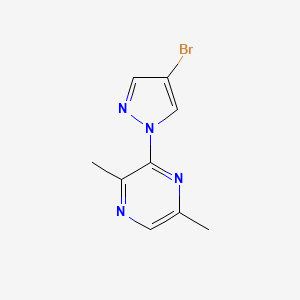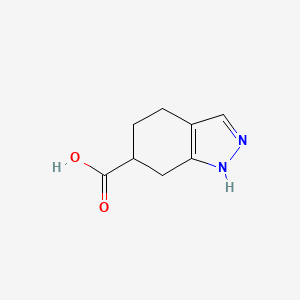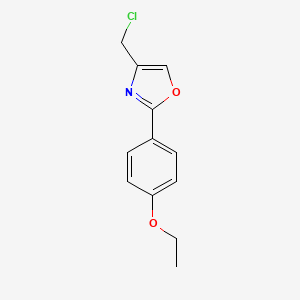
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine (herein referred to as 4-bromo-pyrazine) is a heterocyclic aromatic compound that has been studied for its potential applications in the scientific research field. Its unique chemical structure, with a pyrazine ring and a bromo substituent, makes it a valuable compound for a variety of research studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has explored the anticancer properties of compounds based on pyrazole structures. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds, including derivatives of 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating potential anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis of Novel Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in chemical synthesis (Martins et al., 2013). Additionally, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing their application in creating new antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Bioactive Compounds
Yuvaraj et al. (2014) reported on the synthesis of bioactive pyrazolothiazoles, emphasizing their potential in developing anti-inflammatory agents (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).
Versatile Precursors in Synthesis
Salem et al. (2016) described the use of 2-bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor for creating various novel compounds, demonstrating the flexibility of pyrazole derivatives in chemical synthesis (Salem, Darweesh, Farag, & Elwahy, 2016).
Antimicrobial and Antifungal Properties
Zaki, Sayed, and Elroby (2016) synthesized pyrazole derivatives and evaluated their antimicrobial and antifungal activities, highlighting their potential in creating new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLIKOHGCSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
amine](/img/structure/B1374151.png)


![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)



![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)